

# PU141: A Novel p300/CBP Inhibitor Demonstrates Preclinical Efficacy in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PU141	
Cat. No.:	B12428667	Get Quote

#### For Immediate Release

[City, State] – December 8, 2025 – The novel small molecule **PU141**, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), is showing promise in preclinical studies for the treatment of neuroblastoma, a common pediatric cancer. This guide provides an in-depth comparison of **PU141**'s efficacy against established chemotherapeutic agents, details the experimental methodologies used to evaluate this novel compound, and illustrates its mechanism of action.

# Comparative Efficacy of PU141 in Neuroblastoma

**PU141** has demonstrated significant antitumor activity in in vitro and in vivo models of neuroblastoma. A comparative analysis of its potency against standard-of-care chemotherapeutics reveals its potential as a targeted therapeutic agent.

Data Summary: In Vitro Cytotoxicity in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **PU141** in the SK-N-SH neuroblastoma cell line and for established chemotherapy drugs in various neuroblastoma cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons may not be entirely representative.



Drug	Cell Line(s)	IC50 (μM)	Citation(s)
PU141	SK-N-SH	Not explicitly stated, but growth inhibition shown at 25mg/kg in vivo	[1][2]
Cisplatin	CHP 100, SK-N-MC, CHP 126	~1 - 10	[3]
Etoposide (VP-16)	CHP 100, SK-N-MC, CHP 126	~0.1 - 1	[3]
Doxorubicin	CHP 100, SK-N-MC, CHP 126	~0.01 - 0.1	[3]
Topotecan	SK-N-BE(2), SK-N-DZ (MYCN-amplified)	~0.02 - 0.04	[4]
SH-SY-5Y, SK-N-SH, SK-N-AS (non-MYCN amplified)	~0.005 - 0.01	[4]	

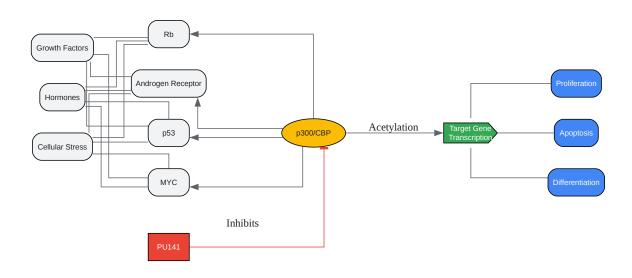
In Vivo Efficacy in a Neuroblastoma Xenograft Model

In a study utilizing a neuroblastoma xenograft mouse model with SK-N-SH cells, **PU141** demonstrated significant inhibition of tumor growth when administered intraperitoneally.[1][2][5] This provides crucial evidence of its potential therapeutic efficacy in a living organism.

# Mechanism of Action: Targeting the p300/CBP Signaling Axis

**PU141** exerts its anticancer effects by selectively inhibiting the histone acetyltransferase activity of p300 and CBP.[1][2] These proteins are critical co-activators for a multitude of transcription factors that regulate genes involved in cell proliferation, differentiation, and apoptosis.[6][7] By inhibiting p300/CBP, **PU141** can disrupt the transcriptional program that drives cancer cell growth and survival.





Click to download full resolution via product page

Caption: p300/CBP signaling pathway and the inhibitory action of PU141.

# **Experimental Protocols**

The following outlines the general methodologies employed in the preclinical evaluation of **PU141**.

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of **PU141** on neuroblastoma cell lines is the Sulforhodamine B (SRB) assay.

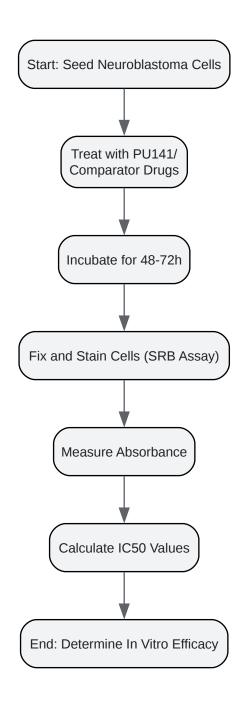
 Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-SH) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified



incubator at 37°C with 5% CO2.

- Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with a range of concentrations of **PU141** or a vehicle control (e.g., DMSO).
- Incubation: The treated cells are incubated for a specified period, typically 48-72 hours.
- Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.
- Measurement: The absorbance of the stained cells is measured using a microplate reader at a specific wavelength (e.g., 515 nm). The IC50 value is then calculated from the doseresponse curve.





Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity assessment of PU141.

In Vivo Neuroblastoma Xenograft Model

To evaluate the in vivo efficacy of **PU141**, a xenograft mouse model is utilized.



- Cell Implantation: Human neuroblastoma cells (e.g., SK-N-SH) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. **PU141** is administered, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle solution.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

#### **Conclusion and Future Directions**

The preclinical data for **PU141** suggest that it is a promising candidate for the treatment of neuroblastoma. Its selective inhibition of p300/CBP offers a targeted approach that may differ from traditional chemotherapy. Further investigation, including head-to-head in vivo comparison studies with standard-of-care agents and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate its therapeutic potential and pave the way for potential clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved therapy for neuroblastoma using a combination approach: superior efficacy with vismodegib and topotecan PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p300/CBP and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. Department of Oncology [oncology.ox.ac.uk]
- To cite this document: BenchChem. [PU141: A Novel p300/CBP Inhibitor Demonstrates Preclinical Efficacy in Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428667#pu141-efficacy-compared-to-established-cancer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com